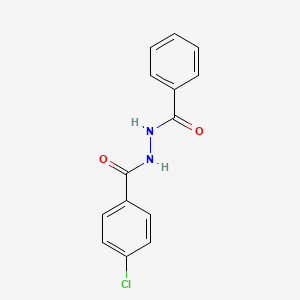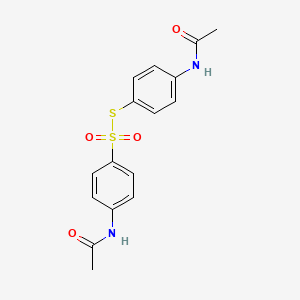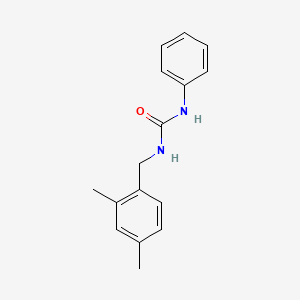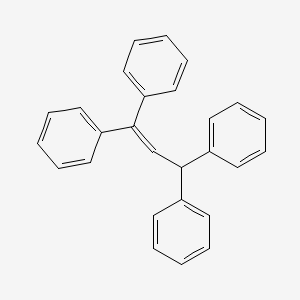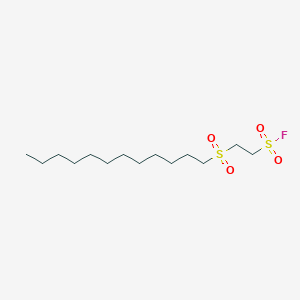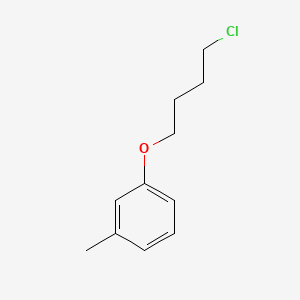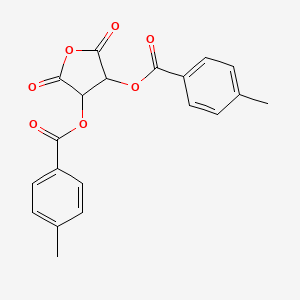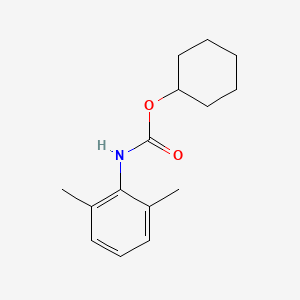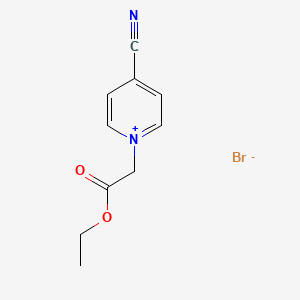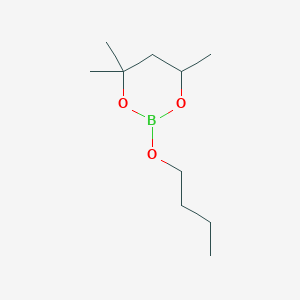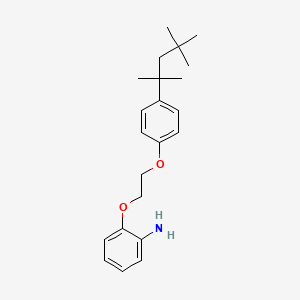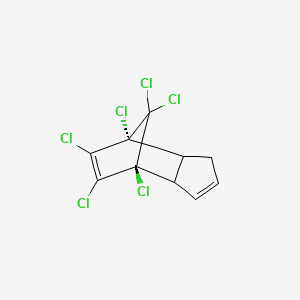
Chlorden, PESTANAL(R), analytical standard
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chlorden, PESTANAL®, analytical standard, also known as 1,7,8,9,10,10-Hexachlorotricyclo[4.3.12,5]deca-3,8-diene, is a chlorinated hydrocarbon pesticide. It is primarily used as an analytical standard in various scientific studies and environmental monitoring due to its well-defined chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Chlorden is synthesized through a series of chlorination reactions. The starting material, hexachlorocyclopentadiene, undergoes a Diels-Alder reaction with cyclopentadiene to form the intermediate compound. This intermediate is then subjected to further chlorination to yield Chlorden .
Industrial Production Methods
Industrial production of Chlorden involves large-scale chlorination processes under controlled conditions to ensure high purity and yield. The reaction is typically carried out in the presence of catalysts and at specific temperatures to optimize the formation of the desired product .
Chemical Reactions Analysis
Types of Reactions
Chlorden undergoes various chemical reactions, including:
Oxidation: Chlorden can be oxidized to form chlorinated epoxides.
Reduction: Reduction reactions can lead to the formation of less chlorinated derivatives.
Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are employed in substitution reactions.
Major Products
The major products formed from these reactions include various chlorinated derivatives and epoxides, which are often studied for their environmental impact and toxicity .
Scientific Research Applications
Chlorden is widely used in scientific research for:
Environmental Monitoring: As an analytical standard to detect and quantify pesticide residues in environmental samples.
Toxicological Studies: To study the toxic effects of chlorinated hydrocarbons on living organisms.
Chemical Research: To understand the reactivity and degradation pathways of chlorinated pesticides.
Industrial Applications: Used in the formulation of other chemical products and as a reference material in quality control processes.
Mechanism of Action
Chlorden exerts its effects primarily through interaction with the nervous system of insects. It acts by disrupting the normal function of the gamma-aminobutyric acid (GABA) receptor, leading to uncontrolled neuronal firing and eventual death of the insect. This mechanism is similar to other chlorinated hydrocarbon pesticides .
Comparison with Similar Compounds
Similar Compounds
- Aldrin
- Dieldrin
- Heptachlor
- Endrin
Uniqueness
Chlorden is unique due to its specific chemical structure, which provides distinct reactivity and environmental persistence. Compared to similar compounds, Chlorden has a higher degree of chlorination, which contributes to its stability and effectiveness as a pesticide .
Properties
Molecular Formula |
C10H6Cl6 |
|---|---|
Molecular Weight |
338.9 g/mol |
IUPAC Name |
(1S,7R)-1,7,8,9,10,10-hexachlorotricyclo[5.2.1.02,6]deca-3,8-diene |
InChI |
InChI=1S/C10H6Cl6/c11-6-7(12)9(14)5-3-1-2-4(5)8(6,13)10(9,15)16/h1-2,4-5H,3H2/t4?,5?,8-,9+/m0/s1 |
InChI Key |
XCJXQCUJXDUNDN-DIVXIXLHSA-N |
Isomeric SMILES |
C1C=CC2C1[C@]3(C(=C([C@@]2(C3(Cl)Cl)Cl)Cl)Cl)Cl |
Canonical SMILES |
C1C=CC2C1C3(C(=C(C2(C3(Cl)Cl)Cl)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


